2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline 2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
Brand Name: Vulcanchem
CAS No.: 2034223-75-9
VCID: VC7342591
InChI: InChI=1S/C18H17N5O3/c1-25-16-6-7-17(22-21-16)26-12-8-9-23(11-12)18(24)15-10-19-13-4-2-3-5-14(13)20-15/h2-7,10,12H,8-9,11H2,1H3
SMILES: COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Molecular Formula: C18H17N5O3
Molecular Weight: 351.366

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline

CAS No.: 2034223-75-9

Cat. No.: VC7342591

Molecular Formula: C18H17N5O3

Molecular Weight: 351.366

* For research use only. Not for human or veterinary use.

2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline - 2034223-75-9

Specification

CAS No. 2034223-75-9
Molecular Formula C18H17N5O3
Molecular Weight 351.366
IUPAC Name [3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Standard InChI InChI=1S/C18H17N5O3/c1-25-16-6-7-17(22-21-16)26-12-8-9-23(11-12)18(24)15-10-19-13-4-2-3-5-14(13)20-15/h2-7,10,12H,8-9,11H2,1H3
Standard InChI Key STJUZRLQBCPNDH-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoxaline core linked to a pyrrolidine ring via a carbonyl group, with a 6-methoxypyridazin-3-yloxy substituent at the pyrrolidine’s 3-position. The IUPAC name, [3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone, reflects this connectivity . The SMILES notation (COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3) and InChIKey (STJUZRLQBCPNDH-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₃
Molecular Weight351.366 g/mol
SolubilityNot available
PubChem CID91627482

The lack of solubility data underscores the need for experimental determination in various solvents, which is critical for pharmacokinetic profiling.

Synthesis and Industrial Production

Industrial Optimization

Scalable production could leverage:

  • Continuous flow reactors: Enhance reaction control and yield while reducing byproducts.

  • Automated purification systems: Chromatography or crystallization platforms to isolate high-purity batches.

  • Process analytical technology (PAT): Real-time monitoring using IR or Raman spectroscopy to ensure consistency .

Analytical Characterization

Spectroscopic Methods

  • Infrared (IR) Spectroscopy:

    • Absence of C=O stretches at ~1,665 cm⁻¹ confirms successful chlorination in precursor synthesis .

    • Aryl ether (C-O-C) vibrations at ~1,200 cm⁻¹ verify pyridazine-pyrrolidine linkage.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Aromatic protons in quinoxaline (δ 8.2–8.6 ppm) and pyridazine (δ 6.5–7.1 ppm) regions .

    • ¹³C-NMR: Carbonyl resonance at ~170 ppm confirms the amide bond .

Mass Spectrometry

High-resolution ESI-MS would exhibit a molecular ion peak at m/z 351.366 [M+H]⁺, with fragmentation patterns reflecting cleavage at the pyrrolidine-quinoxaline junction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator